Cas no 73260-12-5 (1-(4-methoxy-1H-indol-3-yl)-Ethanone)
1-(4-methoxy-1H-indol-3-yl)-Ethanone Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-methoxy-1H-indol-3-yl)-Ethanone
- 1-(4-methoxy-1H-indol-3-yl)ethanone
- 1-(4-Methoxy-1H-indol-3-yl)ethan-1-one
- 73260-12-5
- DTXSID60606481
- AKOS017531819
- SCHEMBL11545107
- MFCD20489532
- 1-(4-Methoxy-3-indolyl)ethanone
- SY315728
-
- MDL: MFCD20489532
- Inchi: 1S/C11H11NO2/c1-7(13)8-6-12-9-4-3-5-10(14-2)11(8)9/h3-6,12H,1-2H3
- InChI Key: RESASAWFRNZNAI-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=CC2=C1C(C(C)=O)=CN2
Computed Properties
- Exact Mass: 189.078978594g/mol
- Monoisotopic Mass: 189.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 42.1Ų
1-(4-methoxy-1H-indol-3-yl)-Ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 222861-1g |
1-(4-Methoxy-1H-indol-3-yl)ethan-1-one, 95% min |
73260-12-5 | 95% | 1g |
$1050.00 | 2023-09-09 | |
| Matrix Scientific | 222861-5g |
1-(4-Methoxy-1H-indol-3-yl)ethan-1-one, 95% min |
73260-12-5 | 95% | 5g |
$3150.00 | 2023-09-09 |
1-(4-methoxy-1H-indol-3-yl)-Ethanone Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 1-(4-methoxy-1H-indol-3-yl)-Ethanone
Professional Introduction to 1-(4-methoxy-1H-indol-3-yl)-Ethanone (CAS No. 73260-12-5)
1-(4-methoxy-1H-indol-3-yl)-Ethanone, a compound with the chemical identifier CAS No. 73260-12-5, is a molecule of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of indole derivatives, which have been widely studied due to their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a methoxy group at the 4-position of the indole ring and an acetyl group at the 1-position, contribute to its unique chemical properties and biological interactions.
The indole core is a well-known pharmacophore in drug discovery, with numerous indole-based compounds exhibiting various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. The methoxy substitution at the 4-position of the indole ring enhances the lipophilicity of the molecule, which can improve its ability to cross biological membranes, thereby increasing its bioavailability. Additionally, the acetyl group at the 1-position introduces a polar functional group that can interact with biological targets through hydrogen bonding or other non-covalent interactions.
In recent years, there has been growing interest in indole derivatives as potential candidates for treating neurological disorders. Studies have shown that certain indole-based compounds can modulate neurotransmitter systems and have neuroprotective effects. Specifically, 1-(4-methoxy-1H-indol-3-yl)-Ethanone has been investigated for its potential role in regulating neurotransmitter release and receptor activity. Research indicates that this compound may interact with serotonin receptors, which are involved in mood regulation, pain perception, and cognitive functions.
The pharmacological profile of 1-(4-methoxy-1H-indol-3-yl)-Ethanone has been further explored in preclinical studies. These studies have revealed that the compound exhibits significant anti-inflammatory properties by inhibiting key pro-inflammatory cytokines and enzymes. The methoxy group in the indole ring appears to play a crucial role in mediating these anti-inflammatory effects by enhancing binding affinity to specific protein targets. Additionally, the acetyl group may contribute to the compound's ability to modulate enzyme activity through allosteric regulation.
Recent advancements in computational chemistry have enabled more accurate predictions of the biological activity of molecules like 1-(4-methoxy-1H-indol-3-yl)-Ethanone. Molecular docking studies have identified potential binding sites on target proteins, providing insights into how this compound exerts its pharmacological effects. These studies have also highlighted the importance of structural optimization in enhancing binding affinity and selectivity.
The synthesis of 1-(4-methoxy-1H-indol-3-yl)-Ethanone involves multi-step organic reactions that require precise control over reaction conditions. The indole ring is typically constructed through cyclization reactions, while the methoxy and acetyl groups are introduced via functional group transformations such as methylation and acetylation. Advances in synthetic methodologies have improved the efficiency and scalability of these reactions, making it possible to produce this compound in larger quantities for further research.
The potential therapeutic applications of 1-(4-methoxy-1H-indol-3-yl)-Ethanone are still being explored, but preliminary findings suggest that it may have broad utility in treating various diseases. For instance, its anti-inflammatory properties make it a promising candidate for managing chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, its ability to modulate neurotransmitter systems could make it useful in treating neurological disorders like depression and anxiety.
In conclusion, 1-(4-methoxy-1H-indol-3-yl)-Ethanone (CAS No. 73260-12-5) is a structurally interesting compound with significant potential in pharmaceutical applications. Its unique combination of functional groups and biological activities positions it as a valuable tool for further research in drug discovery and development. As our understanding of its pharmacological effects continues to grow, so too will its potential as a therapeutic agent.
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